dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, a prop-2-enoyl group, and a benzene-1,3-dicarboxylate moiety. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate typically involves the following steps:
Formation of the Prop-2-enoyl Intermediate: The initial step involves the preparation of the (E)-3-(4-methoxyphenyl)prop-2-enoyl chloride through the reaction of 4-methoxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine.
Amidation Reaction: The prop-2-enoyl chloride is then reacted with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The prop-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitrating agents or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl 5-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate: Similar structure but with a fluorine substituent instead of a methoxy group.
Dimethyl 5-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate: Contains a chlorine substituent.
Dimethyl 5-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate: Contains a methyl substituent.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
dimethyl 5-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-25-17-7-4-13(5-8-17)6-9-18(22)21-16-11-14(19(23)26-2)10-15(12-16)20(24)27-3/h4-12H,1-3H3,(H,21,22)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWFVKLCAOYUSQ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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